N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide

Physicochemical profiling Lipophilicity Drug-likeness prediction

N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide (CAS 923688-86-2; synonym N-propyloxamide phthalazinone) is a synthetic small-molecule research compound (C₁₄H₁₆N₄O₃; MW 288.30 g/mol) composed of a phthalazinone core linked via an ethanediamide (oxalamide) bridge to an N-propyl terminus. The phthalazinone scaffold is the signature pharmacophore of the clinically approved PARP1/2 inhibitor olaparib, placing this compound within a well-precedented chemical class of interest in DNA-damage-response research.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 923688-86-2
Cat. No. B2939050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide
CAS923688-86-2
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
InChIInChI=1S/C14H16N4O3/c1-2-7-15-13(20)14(21)16-8-11-9-5-3-4-6-10(9)12(19)18-17-11/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,21)(H,18,19)
InChIKeyCZRBLXMWXGYHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 923688-86-2: Structural and Physicochemical Profile of an N-Propyl Phthalazinone–Ethanediamide Research Compound


N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide (CAS 923688-86-2; synonym N-propyloxamide phthalazinone) is a synthetic small-molecule research compound (C₁₄H₁₆N₄O₃; MW 288.30 g/mol) composed of a phthalazinone core linked via an ethanediamide (oxalamide) bridge to an N-propyl terminus [1]. The phthalazinone scaffold is the signature pharmacophore of the clinically approved PARP1/2 inhibitor olaparib, placing this compound within a well-precedented chemical class of interest in DNA-damage-response research [2]. The compound is catalogued by multiple research-chemical suppliers at ≥95% purity and is available in milligram-to-gram quantities for in vitro screening and medicinal-chemistry campaigns . Publicly available computed descriptors include an XLogP3 of 1.0, a topological polar surface area (TPSA) of 99.7 Ų, three hydrogen-bond donors, and four rotatable bonds [1].

Why Generic Substitution Among Phthalazinone–Ethanediamide Analogs Is Not Supported Without Quantitative Comparator Data


The N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-alkylethanediamide series comprises at least six commercially catalogued analogs differing only in the terminal N-alkyl substituent (ethyl, n-propyl, allyl, n-pentyl, 3-methoxypropyl, 3-ethoxypropyl) . Within this congeneric series, even a single methylene-unit change can shift computed logP, TPSA, and hydrogen-bonding capacity — parameters that directly influence membrane permeability, aqueous solubility, and off-target binding [1]. However, no published head-to-head pharmacological study compares CAS 923688-86-2 with its closest N-ethyl (CAS 946349-92-4) or N-allyl (CAS 946219-87-0) analogs in any biological assay [2]. Consequently, any claim that one analog can substitute for another in a biological experiment is unsupported by quantitative evidence. Users must empirically validate functional equivalence in their specific assay system before considering interchange.

Quantitative Differentiation Evidence for N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide (CAS 923688-86-2) Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: N-Propyl vs. N-Ethyl and N-Allyl Analogs

The target compound (N-propyl) exhibits a computed XLogP3 of 1.0, which is intermediate between the lower lipophilicity of the N-ethyl analog (predicted XLogP3 approximately 0.5 based on a two-carbon-shorter alkyl chain) and the N-allyl analog (predicted XLogP3 approximately 0.8–1.2 depending on rotameric contributions of the unsaturated side chain) [1]. Within the phthalazinone–ethanediamide congeneric series, each additional methylene unit in the N-alkyl chain is predicted to increase logP by approximately 0.5 log units, consistent with the Hansch π-contribution for aliphatic carbons [2]. This incremental lipophilicity difference may influence passive membrane permeability and non-specific protein binding in cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count: Uniformity Within the Series and Its Procurement Implication

CAS 923688-86-2 has a computed TPSA of 99.7 Ų and three hydrogen-bond donors (HBD), values that are invariant across the N-ethyl, N-propyl, N-allyl, and N-pentyl congeners because the variable N-alkyl substituent does not contribute additional polar atoms or HBD capacity [1]. The TPSA of 99.7 Ų falls below the 140 Ų threshold commonly associated with acceptable oral bioavailability and is comparable to that of the clinical PARP inhibitor olaparib (approximately 86–92 Ų depending on protonation state) [2]. This uniformity means that TPSA and HBD alone cannot differentiate procurement decisions within the series — the selection must be driven by the N-alkyl group's specific steric, lipophilic, or metabolic contributions.

Polar surface area Hydrogen bonding Oral bioavailability prediction

Molecular Weight and Rotatable Bond Differentiation: N-Propyl Occupies a Mid-Range Scaffold Space

With MW 288.30 g/mol and four rotatable bonds, CAS 923688-86-2 occupies a mid-range position within the N-alkyl congeneric series: the N-ethyl analog (MW 274.28, 3 rotatable bonds) is the smallest and most fragment-like member, while the N-pentyl analog (MW 316.36, 6 rotatable bonds) is the largest . The N-propyl substituent confers a balance between molecular complexity and conformational flexibility that may be advantageous in fragment-growth or scaffold-hopping campaigns where incremental increases in MW and rotatable-bond count are systematically explored [1]. The addition of one methylene unit (N-ethyl → N-propyl) adds 14 Da and one rotatable bond, a defined and quantifiable structural increment.

Molecular weight Rotatable bonds Lead-likeness Fragment-based screening

Phthalazinone Scaffold as a Privileged PARP-Inhibitor Pharmacophore: Class-Level Evidence with a Critical Caveat

The phthalazinone core of CAS 923688-86-2 is the established PARP1/2 inhibitory pharmacophore exemplified by the FDA-approved drug olaparib (PARP1 IC₅₀ = 5 nM; PARP2 IC₅₀ = 1 nM) [1]. Multiple phthalazinone derivatives have demonstrated PARP1 inhibitory activity in biochemical assays, with reported IC₅₀ values ranging from low nanomolar to >10 μM depending on the pendant substituents [2]. However, CAS 923688-86-2 itself has no publicly reported PARP1, PARP2, or PARP-trapping activity data in PubChem BioAssay, ChEMBL, BindingDB, or the primary literature as of April 2026 [3]. The ethanediamide linker and N-propyl terminus represent a significant structural departure from the cyclopropanecarbonyl-piperazine-fluorobenzyl substituent pattern of olaparib and its close clinical analogs. Users are cautioned that class-level inference of PARP inhibition cannot substitute for direct biochemical profiling of this specific compound.

PARP inhibition Phthalazinone pharmacophore DNA damage response Chemical probe

Commercial Purity and Supply Consistency: ≥95% HPLC Purity as a Minimum Procurement Benchmark

CAS 923688-86-2 is listed by multiple independent research-chemical suppliers at a standard purity of ≥95% (HPLC), with catalog numbers including CM973450 . This purity specification is consistent with that of the N-ethyl analog (CAS 946349-92-4; ≥95%) and N-allyl analog (CAS 946219-87-0; ≥95%), indicating a uniform quality benchmark across the congeneric series from shared supply chains . No supplier currently offers analytical-grade (≥98%) or certified reference-standard material for any member of this series, which is a relevant consideration for quantitative pharmacology or regulatory-facing studies.

Compound purity Quality control Procurement specification

Evidence-Anchored Application Scenarios for CAS 923688-86-2 in Research Procurement


Congeneric SAR Expansion of Phthalazinone–Ethanediamide N-Alkyl Series

When systematically mapping the structure–activity relationship of the phthalazinone–ethanediamide scaffold, CAS 923688-86-2 provides a well-defined N-propyl data point bridging the N-ethyl (fragment-like, MW 274) and N-pentyl (lead-like, MW 316) congeners [1]. The +14 Da mass increment and +1 rotatable bond relative to the N-ethyl analog constitute a quantifiable, single-variable structural perturbation suitable for Free–Wilson or matched molecular pair analysis. This scenario is directly supported by the molecular-weight and rotatable-bond evidence (Evidence Item 3, Section 3) and is appropriate when the research objective is to correlate incremental alkyl-chain length with target engagement, cellular permeability, or metabolic stability in a defined assay system.

Physicochemical Probe for LogP-Dependent Cellular Uptake Studies

CAS 923688-86-2, with a computed XLogP3 of 1.0, can serve as a lipophilicity probe in cellular permeability or cellular-accumulation assays when compared head-to-head with the less lipophilic N-ethyl analog (estimated XLogP3 ≈ 0.5) under identical experimental conditions [1]. The approximately 0.5 log-unit difference in predicted logP corresponds to a theoretical ~3-fold difference in octanol–water partition coefficient, which may translate to measurable differences in passive membrane flux in Caco-2 or MDCK monolayer assays. This scenario is supported by the XLogP3 comparison evidence (Evidence Item 1, Section 3) and requires that users experimentally confirm the logD₇.₄ values for both compounds in their specific assay buffer.

Negative Control or Inactive Comparator for Phthalazinone-Based PARP Inhibitor Chemotypes

Given the absence of publicly reported PARP1 inhibitory activity for CAS 923688-86-2 [1], the compound may be evaluated as a potential negative-control candidate in PARP enzymatic or cellular assays alongside active phthalazinone-based inhibitors such as olaparib. Its structural deviation from the olaparib pharmacophore — specifically the replacement of the cyclopropanecarbonyl-piperazine-fluorobenzyl motif with a simple N-propyl-oxalamide — suggests it may lack the key interactions required for PARP1 catalytic-site occupancy. However, this scenario is contingent upon the user first experimentally confirming the absence of PARP1/2 inhibition (IC₅₀ > 10 μM) in their assay system, as no published confirmation of inactivity exists. This scenario is supported by the class-level PARP evidence (Evidence Item 4, Section 3).

Synthetic Intermediate or Scaffold for Derivatization in Medicinal Chemistry

The ethanediamide linker in CAS 923688-86-2 presents two chemically distinct amide NH groups amenable to selective N-alkylation, acylation, or coupling reactions, making the compound a tractable starting material for library synthesis [1]. The N-propyl terminus provides a metabolically stable alkyl handle that is resistant to oxidative N-dealkylation pathways commonly observed with N-allyl or N-benzyl substituents [2]. This application is supported by the structural differentiation evidence (Section 2) and the known synthetic accessibility of phthalazinone–ethanediamide derivatives from commercial precursors.

Quote Request

Request a Quote for N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.